Diethyl 5-(thiophen-3-yl)isophthalate
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Overview
Description
Diethyl 5-(thiophen-3-yl)isophthalate is an organic compound featuring a thiophene ring attached to an isophthalate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5-(thiophen-3-yl)isophthalate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Attachment to Isophthalate: The thiophene ring is then attached to the isophthalate moiety through esterification reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-(thiophen-3-yl)isophthalate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ester groups can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Alcohol derivatives of the ester groups.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Diethyl 5-(thiophen-3-yl)isophthalate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Mechanism of Action
The mechanism of action of Diethyl 5-(thiophen-3-yl)isophthalate depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Diethyl 5-(thiophen-2-yl)isophthalate: Similar structure but with the thiophene ring attached at a different position.
Diethyl 5-(furan-3-yl)isophthalate: Contains a furan ring instead of a thiophene ring.
Diethyl 5-(pyridin-3-yl)isophthalate: Features a pyridine ring in place of the thiophene ring.
Uniqueness
Diethyl 5-(thiophen-3-yl)isophthalate is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This uniqueness makes it particularly valuable in the design of novel materials and pharmaceuticals.
Properties
Molecular Formula |
C16H16O4S |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
diethyl 5-thiophen-3-ylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C16H16O4S/c1-3-19-15(17)13-7-12(11-5-6-21-10-11)8-14(9-13)16(18)20-4-2/h5-10H,3-4H2,1-2H3 |
InChI Key |
SOAGNIGNRJGXCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C2=CSC=C2)C(=O)OCC |
Origin of Product |
United States |
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